molecular formula C14H13BO2 B8805287 2,2-Diphenylvinylboronic acid CAS No. 474688-72-7

2,2-Diphenylvinylboronic acid

Cat. No.: B8805287
CAS No.: 474688-72-7
M. Wt: 224.06 g/mol
InChI Key: VAKKDBBXNSOJMK-UHFFFAOYSA-N
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Description

2,2-Diphenylvinylboronic acid (CAS: 474688-72-7) is a boronic acid derivative with the molecular formula C₁₄H₁₃BO₂ and a molecular weight of 224.06 g/mol. It features a vinyl group bonded to two phenyl substituents and a boronic acid functional group (-B(OH)₂). This compound is primarily utilized as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing biaryl systems for pharmaceuticals and materials science . Commercial specifications include a purity of ≥95%, moisture content ≤1.0%, and production scalability up to kilogram quantities .

Properties

CAS No.

474688-72-7

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

2,2-diphenylethenylboronic acid

InChI

InChI=1S/C14H13BO2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,16-17H

InChI Key

VAKKDBBXNSOJMK-UHFFFAOYSA-N

Canonical SMILES

B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/vinyl halides to form biaryls or conjugated dienes. A representative reaction:

Ph-C≡C-B(OH)2+Ar-XPd(0), basePh-C≡C-Ar+B(OH)3+HX\text{Ph-C≡C-B(OH)}_2 + \text{Ar-X} \xrightarrow{\text{Pd(0), base}} \text{Ph-C≡C-Ar} + \text{B(OH)}_3 + \text{HX}

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or NaOAc

  • Solvent: THF/H₂O or DME

  • Yield: 70–95%

Substrate (X)Product TypeYield (%)Reference
Aryl bromideBiaryl92
Vinyl chlorideDiene85

[2+2] Photodimerization

Under UV light, the compound undergoes [2+2] cycloaddition in cocrystalline phases. High pressure (0.48 GPa) accelerates reactivity by reducing intermolecular distances:

2R-B(OH)2hνCyclobutane derivative2\, \text{R-B(OH)}_2 \xrightarrow{h\nu} \text{Cyclobutane derivative}

Key Parameters :

  • Critical C···C distance: ≤4.2 Å

  • Pressure effect: 3× rate enhancement at 0.48 GPa vs. ambient

Transmetallation and Conjugate Addition

  • Transmetallation : Reacts with organozinc or organomagnesium reagents to form extended π-systems.

  • Conjugate Addition : Adds to α,β-unsaturated carbonyls via boron-mediated 1,4-addition.

Catalytic Cycle in Suzuki-Miyaura Coupling

  • Oxidative Addition : Pd(0) inserts into the C-X bond of the aryl halide.

  • Transmetallation : Boronate transfers the vinyl group to Pd(II).

  • Reductive Elimination : Pd(0) releases the coupled product .

Photodimerization Pathway

  • Step 1 : Photoexcitation induces π-orbital overlap between vinyl groups.

  • Step 2 : Pedal-like motion aligns reactants for cycloaddition .

Optimized Reaction Parameters

ParameterSuzuki-MiyauraPhotodimerization
Temperature80–100°C25°C (ambient)
Catalyst Loading1–5 mol% PdNone
Reaction Time12–24 h2–6 h
SolventTHF/H₂OSolid-state

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronic acids exhibit diverse reactivities and applications depending on their substituents. Below is a detailed comparison of 2,2-Diphenylvinylboronic acid with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications References
This compound 474688-72-7 C₁₄H₁₃BO₂ 224.06 ≥95% Cross-coupling intermediate; high steric bulk from diphenylvinyl group enhances selectivity
2-Fluorophenylboronic acid 1765-93-1 C₆H₆BFO₂ 139.92 97% Electron-withdrawing -F group increases acidity; used in sensors and Suzuki reactions
2-Hydroxyphenylboronic acid 89466-08-0 C₆H₇BO₃ 137.93 97% -OH group enables hydrogen bonding; biomedical applications (e.g., glucose sensing)
2-Formylphenylboronic acid 40138-16-7 C₇H₇BO₃ 149.94 ≥98% Aldehyde functionality allows further derivatization; intermediate in drug synthesis
2,4-Difluorophenylboronic acid 133730-34-4 C₆H₅B₂F₂O₂ 155.92 95% Enhanced reactivity in cross-couplings; crystallizes via H-bonding networks
2-(Diphenylamino)phenylboronic acid 934169-37-6 C₁₈H₁₆BNO₂ 289.14 N/A Bulky diphenylamino group stabilizes charge; potential use in optoelectronic materials

Key Structural and Functional Comparisons

Electron Effects :

  • Electron-Withdrawing Groups (e.g., -F, -B(OH)₂) : Fluorinated derivatives like 2-Fluorophenylboronic acid exhibit increased Lewis acidity, enhancing their reactivity in Suzuki couplings . In contrast, this compound’s vinyl group introduces steric hindrance, which can improve selectivity in coupling reactions .
  • Electron-Donating Groups (e.g., -OH, -NH₂) : 2-Hydroxyphenylboronic acid forms hydrogen bonds, making it suitable for biomedical applications such as glucose-responsive hydrogels .

Steric Considerations :

  • The diphenylvinyl group in this compound creates significant steric bulk, which can reduce side reactions in cross-couplings compared to less hindered analogues like 2-Formylphenylboronic acid .

Applications: Pharmaceutical Intermediates: this compound and 2-Formylphenylboronic acid are both used in drug synthesis, but the latter’s aldehyde group offers additional functionalization pathways . Materials Science: 2-(Diphenylamino)phenylboronic acid’s extended π-system and amino group make it a candidate for organic electronics , whereas 2,4-Difluorophenylboronic acid’s crystalline stability is leveraged in crystal engineering .

Research Findings and Challenges

  • Reactivity in Cross-Couplings: Fluorinated boronic acids (e.g., 2,4-Difluorophenylboronic acid) often outperform non-fluorinated analogues in reaction rates due to enhanced electrophilicity . However, this compound’s steric profile can mitigate undesired homocoupling, a common issue in Suzuki reactions .
  • Biomedical Limitations : While 2-Hydroxyphenylboronic acid is widely used in glucose sensors, its propensity to form reversible esters with diols can lead to instability in aqueous environments .

Q & A

Q. How does substituent variation on the phenyl rings alter electronic properties?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups. Use cyclic voltammetry to measure oxidation potentials and correlate with Hammett parameters. DFT-calculated NBO charges provide insights into boronic acid Lewis acidity .

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